4-chloro-3-(difluoromethyl)-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocycles: Historical Development and Structural Features
Pyrazole, a five-membered heterocyclic organic compound, contains three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgbritannica.com The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org A classic synthesis method was later developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org
Structurally, pyrazoles are aromatic rings. nih.gov The pyrazole ring is planar and features a unique combination of a basic, pyridine-like sp2-hybridized nitrogen atom and a non-basic, pyrrole-like nitrogen atom whose lone pair of electrons participates in the aromatic system. nih.govchemicalbook.com This structure leads to a variety of chemical reactivities and makes the pyrazole scaffold a versatile building block in organic synthesis. nih.gov
The Role of Halogenation in Pyrazole Chemistry
The introduction of halogen atoms, such as chlorine, into the pyrazole ring is a critical strategy in modifying the chemical and physical properties of the molecule. beilstein-archives.org Halogenation can significantly influence a compound's reactivity, selectivity, and biological activity. In pyrazole chemistry, halogenation is often a key step in the synthesis of more complex derivatives. researchgate.net
Direct C-H halogenation of pyrazoles typically occurs at the 4-position, which is the most susceptible to electrophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms that reduce electron density at the C3 and C5 positions. chemicalbook.comresearchgate.net To achieve halogenation at other positions, such as the 3 or 5-position, the 4-position must often be blocked, or alternative synthetic strategies must be employed. researchgate.net Halogenated pyrazoles are valuable intermediates in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-archives.org
Importance of the Difluoromethyl Group (–CHF₂) in Organic Chemistry Research
The difluoromethyl (–CHF₂) group has garnered increasing attention in organic and medicinal chemistry due to its unique electronic and steric properties. acs.org It is often considered a valuable functional group for modifying the properties of organic compounds in desirable ways.
The difluoromethyl group is a potent electron-withdrawing group, a property conferred by the high electronegativity of the two fluorine atoms. nih.gov This strong inductive effect can significantly influence the reactivity of adjacent functional groups. nih.gov While the trifluoromethyl (–CF₃) group is an even stronger electron-withdrawing group, the –CHF₂ group offers a more nuanced electronic profile. nih.govchemrxiv.org
From a steric perspective, the difluoromethyl group is larger than a hydrogen atom but generally considered to be smaller than a trifluoromethyl group. Its size can influence the conformation of molecules, which in turn can affect their interaction with biological targets. rsc.org
The difluoromethyl group is recognized as a bioisostere for several common functional groups, including the hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. bohrium.comnih.govscilit.comresearchgate.net This means it can mimic the spatial and electronic properties of these groups, potentially leading to similar or improved biological activity while offering advantages such as increased metabolic stability. researchgate.net The –CHF₂ group can act as a hydrogen bond donor, a property that contributes to its bioisosteric potential. bohrium.comresearchgate.netsemanticscholar.org
The introduction of a difluoromethyl group can also modulate the lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a molecule. acs.orgacs.org While it is often considered a lipophilicity-enhancing group, the actual effect can vary depending on the molecular context, with observed changes in the logarithm of the partition coefficient (ΔlogP) ranging from a slight decrease to a moderate increase. scilit.comacs.org
Contextualization of 4-chloro-3-(difluoromethyl)-1H-pyrazole within Contemporary Research
The compound this compound combines the structural features of a halogenated pyrazole with the unique properties of the difluoromethyl group. This specific combination of a chloro-substituted pyrazole ring and a difluoromethyl group at an adjacent position makes it a valuable building block in the synthesis of novel compounds, particularly in the agrochemical sector. For instance, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, is a key intermediate for several commercial fungicides. thieme.dewikipedia.org The presence of both the chlorine atom and the difluoromethyl group can be strategically utilized to fine-tune the properties of the final products.
Research Landscape of Fluorinated Pyrazole Derivatives
The field of fluorinated pyrazole derivatives is a rapidly expanding area of chemical research. acs.orgsci-hub.se The incorporation of fluorine-containing substituents, such as the difluoromethyl group, into the pyrazole scaffold has led to the discovery of numerous compounds with significant applications in medicine and agriculture. sci-hub.seresearchgate.net Research in this area focuses on developing new synthetic methods to access these molecules and exploring their biological activities. researchgate.netnih.govmdpi.com Fluorinated pyrazoles are key components in a number of marketed drugs and agrochemicals, highlighting the importance of this class of compounds. sci-hub.seresearchgate.net The ongoing investigation into fluorinated pyrazoles is expected to yield new compounds with enhanced efficacy and improved properties. researchgate.net
Trends in Academic Publication and Patent Activity
While specific academic publications focusing solely on this compound are not abundant, the broader class of fluorinated pyrazoles has seen a surge in interest. A review of scientific literature reveals that over half of all contributions on fluorinated pyrazoles have been published in the last five years, indicating an exponential growth in research in this area. researchgate.net This trend highlights the increasing importance of these compounds in various scientific fields.
The patent landscape tells a similar story, with a significant number of patents being filed for the synthesis and application of fluorinated pyrazole derivatives. mdpi.com These patents are predominantly in the agrochemical sector, focusing on new fungicides and pesticides. rsc.org Companies like BASF, Syngenta, and Bayer have been actively patenting processes for the large-scale production of related compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, underscoring the commercial significance of this class of molecules. rsc.orgvulcanchem.com The patent activity points towards a highly competitive and innovative environment, driven by the need for new and effective crop protection agents. rsc.orgsigmaaldrich.com
Structure
3D Structure
Properties
CAS No. |
2247207-72-1 |
|---|---|
Molecular Formula |
C4H3ClF2N2 |
Molecular Weight |
152.53 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H3ClF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) |
InChI Key |
HATISBHUEZDBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursors
Classical and Contemporary Pyrazole (B372694) Ring Formation Strategies
The synthesis of the pyrazole core of 4-chloro-3-(difluoromethyl)-1H-pyrazole and related analogs is achieved through several key methodologies. These range from classical condensation reactions to modern cycloaddition approaches, each offering distinct advantages in terms of precursor availability, reaction efficiency, and control over the final product's substitution pattern.
[3+2] Cycloaddition Reactions in Pyrazole Synthesis
A more contemporary and versatile approach to constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govresearchgate.netacs.org This method involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). For pyrazole synthesis, the 1,3-dipole is a nitrile imine, which is often generated in situ from a hydrazonoyl halide (such as a hydrazonoyl chloride or bromide) by treatment with a base. researchgate.netnih.gov This strategy is highly effective for creating polysubstituted pyrazoles with good control over the substitution pattern. researchgate.net
To introduce the difluoromethyl group, specialized precursors are used in the [3+2] cycloaddition. Difluoroacetohydrazonoyl bromides have been developed as effective difluoromethyl-containing building blocks. researchgate.netnih.govbohrium.com These compounds react readily with various electron-deficient olefins, which act as dipolarophiles, to construct CF2H-substituted pyrazolines and pyrazoles under mild conditions. researchgate.netbohrium.com The reaction generally exhibits good regioselectivity. bohrium.com
Specifically, the regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes provides a direct route to 3-di/trifluoroalkyl-5-fluoropyrazoles. acs.org The nitrile imine, generated from the hydrazonoyl chloride, reacts with the C=C double bond of the nitroalkene to form the five-membered pyrazole ring. This method is valuable for accessing pyrazoles with multiple fluorine-containing substituents.
The efficiency and scope of cycloaddition reactions for pyrazole synthesis can be enhanced through metal catalysis. Various transition metals have been employed to facilitate the formation of the pyrazole ring. For example, copper-catalyzed three-component reactions can produce 1,3-substituted pyrazoles from an enaminone, a hydrazine (B178648), and an aryl halide. nih.gov
More directly related to cycloaddition, silver-catalyzed decarboxylative cyclization has been developed for synthesizing substituted pyrazoles from 1,2-diaza-1,3-dienes and α-keto acids. researchgate.net Additionally, palladium catalysts are widely used in cross-coupling reactions (like Suzuki and Sonogashira couplings) to further functionalize a pre-formed pyrazole ring, for example, by attaching aryl or other groups to specific positions. acs.org These metal-catalyzed methods expand the toolkit available for creating complex and highly functionalized pyrazole derivatives.
Strategic Introduction of the Difluoromethyl Group (–CHF₂)
The incorporation of a difluoromethyl group onto a pyrazole ring can be achieved through two primary strategies: direct difluoromethylation of a pre-formed pyrazole ring or by constructing the pyrazole ring from a difluoromethylated precursor.
Direct Difluoromethylation Techniques
Direct C-H difluoromethylation is an attractive and atom-economical approach that avoids the need for pre-functionalized substrates. Recent advancements have provided several methods for the direct introduction of the –CHF₂ group onto heterocyclic systems.
Radical difluoromethylation has emerged as a powerful tool for the functionalization of heterocycles. These processes typically involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then attacks the heterocyclic ring. Photoredox catalysis is a common method for generating these radicals under mild conditions. For instance, organic dyes or metal complexes can be used as photocatalysts to initiate the formation of the •CHF₂ radical from sources like sodium chlorodifluoroacetate.
While a specific example for the radical difluoromethylation of 4-chloropyrazole is not extensively documented, the general reactivity of pyrazoles in such reactions suggests a plausible pathway. The electrophilic nature of the difluoromethyl radical would favor attack at an electron-rich position of the pyrazole ring.
Table 1: Examples of Radical Difluoromethylation of Heterocycles
| Heterocycle | Difluoromethylating Reagent | Catalyst/Conditions | Product | Reference |
| Caffeine | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH | 8-(difluoromethyl)caffeine | rsc.org |
| 4-Phenylpyridine | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH | 4-Phenyl-2-(difluoromethyl)pyridine | rsc.org |
| Various Heteroarenes | CF₂HSO₂Na | Rose Bengal, green LEDs | Difluoromethylated heteroarenes | bibliomed.org |
This table is interactive and can be sorted by clicking on the headers.
A variety of reagents have been developed for the introduction of the difluoromethyl group. Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a versatile reagent that can act as a source of nucleophilic, electrophilic, or radical •CHF₂ depending on the reaction conditions. cas.cnsigmaaldrich.com For instance, in the presence of a base, it can generate the difluoromethyl anion, while under photoredox conditions, it can be a source of the difluoromethyl radical. cas.cnnih.gov
Difluoromethyl iodide (CF₂HI) is another potential reagent, often used in radical addition reactions. A stable and isolable difluoromethyl zinc reagent, prepared from the reaction of ICF₂H with diethyl zinc, has been shown to participate in nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. nih.gov
Table 2: Common Difluoromethylating Reagents
| Reagent Name | Chemical Formula | Typical Application |
| Difluoromethyl phenyl sulfone | C₆H₅SO₂CF₂H | Nucleophilic, electrophilic, and radical difluoromethylation |
| Difluoromethyl Iodide | CF₂HI | Radical difluoromethylation |
| Diethyl(difluoromethyl)phosphonate | (EtO)₂P(O)CF₂H | Horner-Wadsworth-Emmons type reactions |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | Source of difluorocarbene or difluoromethyl radical |
| Zinc bis(difluoromethanesulfinate) | Zn(SO₂CF₂H)₂ | Radical difluoromethylation |
This table is interactive and can be sorted by clicking on the headers.
Transition metal catalysis offers a powerful platform for the selective functionalization of C-H bonds and cross-coupling reactions. Palladium and copper catalysts are commonly employed for the introduction of fluorinated groups into aromatic and heteroaromatic systems. rsc.orgnih.govnih.govnih.gov
Palladium-catalyzed cross-coupling reactions between a halogenated pyrazole (e.g., 3-iodo or 3-bromopyrazole) and a difluoromethyl source represent a viable strategy. For instance, a palladium catalyst in the presence of a suitable ligand could facilitate the coupling of a 4-chloro-3-halopyrazole with a difluoromethyl-metal species. A palladium-catalyzed difluoromethylation of a range of heteroaryl chlorides, bromides, and iodides has been reported, including pyrazolyl halides, showcasing the potential of this approach. rsc.org
Copper-catalyzed reactions are also well-established for fluoroalkylation. A copper-catalyzed difluoromethylation of alkyl iodides has been demonstrated, which proceeds via a radical mechanism. nih.gov Adapting such a method to a 3-iodopyrazole precursor could be a potential route to this compound.
Indirect Incorporation via Difluoromethylated Precursors
An alternative to direct difluoromethylation is the construction of the pyrazole ring from acyclic precursors that already contain the difluoromethyl group. This "building block" approach often provides excellent control over regioselectivity.
Derivatives of difluoroacetic acid, such as ethyl difluoroacetate (B1230586), are readily available and serve as excellent starting materials for the synthesis of difluoromethylated compounds. google.com A well-established industrial synthesis of the fungicide intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid utilizes ethyl difluoroacetate as a key building block. google.com
A plausible synthetic route to this compound could involve the condensation of a difluoromethylated β-ketoester with hydrazine. For example, ethyl difluoroacetoacetate can be synthesized from ethyl difluoroacetate. This β-ketoester can then be reacted with hydrazine to form 3-(difluoromethyl)-1H-pyrazol-5-ol. Subsequent chlorination at the 4-position and deoxygenation of the 5-hydroxy group would lead to the target molecule. A similar strategy involving the cyclization of hydrazinecarboxamides with difluoroacetic anhydride (B1165640) has been used to synthesize 3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones. nih.gov
Synthesis of Difluoromethylated Pyrazole Carbonyl Chlorides as Intermediates
Difluoromethylated pyrazole carbonyl chlorides are crucial intermediates, particularly in the synthesis of agrochemicals like fungicides. wikipedia.orgresearchgate.net The carbonyl chloride group provides a reactive handle for creating a wide array of derivatives, such as amides. The synthesis of a representative intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is achieved by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net
The precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a significant industrial intermediate itself. wikipedia.orgthieme.de Its synthesis has been optimized through various routes, including the cyclization of an ethyl difluoroacetoacetate derivative with methyl hydrazine. wikipedia.orggoogle.com
Table 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
| Precursor | Reagent | Conditions | Product | Ref. |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Catalytic N,N-dimethylformamide (DMF) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | researchgate.net |
Chlorination Strategies at Position 4
The introduction of a chlorine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of the target compound. This position is generally susceptible to electrophilic substitution due to the electronic nature of the pyrazole ring. researchgate.net
Direct Halogenation Methods
Direct chlorination of the pyrazole ring at the C4 position is a common and efficient strategy. This is typically accomplished using electrophilic chlorinating agents. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose due to its mild reaction conditions and safety profile. researchgate.netwikipedia.orgresearchgate.net The reaction of a 3-(difluoromethyl)pyrazole derivative with NCS, often in a solvent like N,N-dimethylformamide (DMF), can yield the desired 4-chloro product. For instance, the chlorination of methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate with NCS proceeds efficiently when heated overnight.
Another powerful reagent for chlorination is sulfuryl chloride (SO₂Cl₂). sciencemadness.orgresearchgate.net It can be used for the chlorination of various aromatic and heterocyclic systems, often without the need for a catalyst, providing a mild method for synthesizing chlorinated compounds. researchgate.net
Table 2: Direct C4-Chlorination of Pyrazole Derivatives
| Substrate | Chlorinating Agent | Solvent | Conditions | Yield | Ref. |
| Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate | N-Chlorosuccinimide (NCS) | N,N-dimethylformamide (DMF) | 50°C, overnight | 84% | |
| General Pyrazoles | N-Chlorosuccinimide (NCS) | Carbon tetrachloride or Water | Room Temperature | Excellent | researchgate.net |
| Benzamides/Nicotinamides | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 0°C | Good | researchgate.net |
Sequential Functionalization from Pre-Functionalized Pyrazole Rings
An alternative to direct chlorination involves a sequential functionalization approach. This strategy relies on first introducing a different functional group at the C4 position, which is then replaced by a chlorine atom. This can be particularly useful if direct chlorination is not selective or provides low yields.
Methods for the functionalization of the pyrazole ring at various positions are well-established. nih.govacs.org For example, regioselective metalation at C4 followed by trapping with an electrophile can introduce a handle for further transformation. nih.govacs.org While less direct, a C4-bromo or C4-iodo pyrazole could potentially be converted to the C4-chloro derivative, although this is less common than direct chlorination. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have been reported at the C4 position of pre-halogenated pyrazoles, demonstrating the reactivity of this site for substitution reactions. mdpi.com
Green Chemistry Approaches in Pyrazole Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govclockss.org The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance. nih.govyoutube.com For example, the cyclization reaction between substituted dibenzalacetones and hydrazines to form dihydro-pyrazoles can be efficiently carried out under microwave irradiation. nih.gov A solvent-free, microwave-assisted approach has also been described for the synthesis of pyrazole derivatives, highlighting the speed and efficiency of this technique, with reactions often completing within minutes. nih.gov
Table 3: Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reactants | Solvent | Microwave Conditions | Product Type | Ref. |
| Dibenzalacetones, Phenylhydrazines | Ethanol | 100 W, 75°C, 15-70 min | Dihydro-pyrazoles | nih.gov |
| Aryl hydrazines, 3-Aminocrotononitrile | 1 M HCl | - | 1-Aryl-1H-pyrazole-5-amines | youtube.com |
| Phenyl glycidyl (B131873) ether, Pyrazoles | Solvent-free | 120°C, 1 min | Substituted Pyrazoles | nih.gov |
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying purification procedures. Several pyrazole syntheses have been adapted to solvent-free conditions. clockss.orgnih.gov A novel method for synthesizing 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones involves the cyclization of precursors with a catalyst under solvent-free, microwave-assisted conditions, resulting in good to excellent yields. clockss.org Similarly, the reaction of pyrazoles with phenyl glycidyl ether can be conducted without a solvent under microwave heating, generating the desired products rapidly and efficiently. nih.gov
Catalytic and Environmentally Benign Protocols
The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through modern synthetic strategies that prioritize catalytic efficiency and environmental sustainability. The general approach involves the formation of the pyrazole core, followed by regioselective chlorination. Green chemistry principles can be applied to both stages of this process, focusing on the use of catalysts to improve reaction rates and selectivity, and employing environmentally friendly solvents and reagents.
A plausible synthetic pathway commences with the synthesis of the precursor, 3-(difluoromethyl)-1H-pyrazole. This can be achieved through the cyclization of a difluoromethyl-containing β-dicarbonyl equivalent with hydrazine. Subsequently, the chlorination of the pyrazole ring at the 4-position would yield the final product.
Catalytic and environmentally conscious methodologies can be integrated into this synthetic sequence. For instance, the use of water as a solvent, the application of phase-transfer catalysis, and the employment of reusable solid-supported catalysts are all strategies that align with the principles of green chemistry. rsc.orgacs.org
Detailed research into the synthesis of related pyrazole derivatives has highlighted several innovative and sustainable protocols. These include multicomponent reactions, which enhance atom economy by combining multiple starting materials in a single step, and the use of alternative energy sources like microwave irradiation to accelerate reaction times and reduce energy consumption. thieme.degoogle.com
For the chlorination step, traditional reagents can be substituted with more environmentally benign alternatives. Electrosynthesis, for example, offers a method for generating the chlorinating species in situ, thereby avoiding the storage and handling of hazardous chemicals. researchgate.net
The following tables summarize reaction conditions and findings from studies on related pyrazole syntheses, which can inform the development of a catalytic and environmentally benign protocol for this compound.
Table 1: Catalytic Approaches to Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Key Findings |
| Imidazole | Ethyl acetoacetate, hydrazines | Water | A green and facile method for pyrazolone (B3327878) synthesis. researchgate.net |
| l-tyrosine | Acetoacetic ester, hydrazine hydrate, aldehydes, malononitrile | Water-ethanol | Microwave-assisted, four-component synthesis of pyrano[2,3-c]pyrazole derivatives. thieme.de |
| SnCl₂ | Substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | - | Comparison of conventional heating and microwave irradiation for MCR synthesis of pyrano[2,3-c]pyrazole. thieme.de |
| CuFe₂O₄ | Alkyl nitrile derivatives, hydrazine derivatives, dialkyl acetylenedicarboxylate, ethyl acetoacetate | Water | Achieved remarkable yields with just 8 mol% of the catalyst. thieme.de |
Table 2: Environmentally Benign Conditions for Pyrazole Synthesis
| Method | Key Features | Example Application |
| "On water" synthesis | Uses water as the reaction medium, avoiding toxic organic solvents. | Synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles using semicarbazide (B1199961) hydrochloride as a hydrazine alternative. acs.org |
| Aqueous media | Simple, practical, and aligns with green chemistry principles. | Synthesis of pyrazolone derivatives. researchgate.net |
| Ionic Liquids | Can act as both solvent and catalyst, often recyclable. | Synthesis of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H-)-ones. rsc.org |
While a specific, optimized protocol for the catalytic and environmentally benign synthesis of this compound is not explicitly documented, the extensive research into the synthesis of other pyrazole derivatives provides a strong foundation for its development. By adapting the catalytic systems and green reaction conditions reported for analogous compounds, a sustainable and efficient synthesis of this target molecule is achievable.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Difluoromethyl 1h Pyrazole
Electrophilic and Nucleophilic Substitutions on the Pyrazole (B372694) Ring
The electronic properties of the pyrazole ring are influenced by the two nitrogen atoms, which create distinct regions of electron density. The presence of the chloro and difluoromethyl substituents further modifies this landscape, directing the regioselectivity of substitution reactions.
Reactivity at Position 4 (Chlorine) and Potential for Substitution
The carbon atom at the 4-position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the other carbon atoms. nih.govnih.gov However, in 4-chloro-3-(difluoromethyl)-1H-pyrazole, this position is already substituted with a chlorine atom. This blockage prevents direct electrophilic substitution at C4.
Conversely, the pyrazole ring, particularly when substituted with electron-withdrawing groups like chlorine and difluoromethyl, is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position, being a good leaving group, can be displaced by various nucleophiles. The electron-withdrawing nature of the adjacent nitrogen atoms and the difluoromethyl group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the substitution. This reactivity is a key feature for the functionalization of this pyrazole derivative.
Reactivity at Positions 3 and 5
The carbon atoms at positions 3 and 5 of the pyrazole ring are generally less electron-rich than the C4 position and are therefore less reactive towards electrophiles. nih.gov In the case of this compound, the C3 position is occupied by the difluoromethyl group. The C5 position remains a potential site for certain reactions, although its reactivity is significantly influenced by the adjacent chloro and nitrogen substituents.
Nucleophilic attack at C3 or C5 is generally less favorable than at C4 in halo-substituted pyrazoles. However, in some instances, particularly with very strong nucleophiles or under specific reaction conditions, substitution at these positions can occur. For example, in the related compound 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole, the iodine atom at position 3 is reported to be susceptible to nucleophilic displacement, suggesting that the C3 position can be a site for substitution. vulcanchem.com This implies that with appropriate activation, the C3 position of this compound could also potentially undergo substitution, although the difluoromethyl group is generally a poor leaving group.
Transformations Involving the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Its chemical reactivity offers further avenues for molecular diversification.
Reactions at the Difluoromethyl C-H Bond
The C-H bond in the difluoromethyl group is acidic and can be functionalized under certain conditions. Direct C-H difluoromethylation of heterocycles has been achieved using various methods, including radical-based approaches. bibliomed.orgrsc.org These methods often involve the generation of a difluoromethyl radical which then attacks the heterocyclic ring. Conversely, the C-H bond of a pre-installed difluoromethyl group can also be a site for further reactions, such as deprotonation followed by reaction with an electrophile, although this typically requires strong bases. The development of methods for the late-stage functionalization of the CF₂H group is an active area of research. researchgate.net
Stability and Reactivity of the C-F Bonds
The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally considered to be highly stable and unreactive. sigmaaldrich.cn This high bond strength contributes to the metabolic stability of many fluorinated drug molecules. In this compound, the two C-F bonds of the difluoromethyl group are expected to be very stable under most conditions. Cleavage of these bonds typically requires harsh conditions or specific reagents that can activate the C-F bond, such as strong reducing agents or certain transition metal complexes. Therefore, the difluoromethyl group is generally a robust and stable functionality on the pyrazole ring.
Tautomerism Studies in 1H-Pyrazole Systems
1H-Pyrazoles that are unsubstituted on the nitrogen can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. For this compound, this equilibrium would involve the proton residing on either the N1 or N2 nitrogen atom.
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation
NMR spectroscopy is an indispensable tool for confirming the constitution of organic molecules. For 4-chloro-3-(difluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure in solution.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum is anticipated to be relatively simple. The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). Based on data from analogous compounds like 4-chloro-1-(p-tolyl)-3-(difluoromethyl)-1H-pyrazole, this triplet would likely be found in the range of 6.3-7.2 ppm. rsc.org The proton at the C5 position of the pyrazole (B372694) ring (H5) would appear as a singlet, with its chemical shift influenced by the adjacent chloro and nitrogen atoms. The N-H proton of the pyrazole ring will present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
The ¹³C NMR spectrum provides insight into the carbon framework. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the fluorine atoms (¹JC-F). In related structures, this signal appears around 111-113 ppm. rsc.org The pyrazole ring carbons (C3, C4, and C5) would display distinct signals. The C3 carbon, directly attached to the electron-withdrawing difluoromethyl group, and the C4 carbon, bonded to the chlorine atom, are expected to be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally related compounds.
| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |
|---|---|---|---|---|
| -CHF₂ | ¹H NMR | ~6.3 - 7.2 | Triplet (t) | ²JH-F |
| C5-H | ¹H NMR | ~7.5 - 8.0 | Singlet (s) | - |
| N-H | ¹H NMR | Variable (broad) | Singlet (s, br) | - |
| -CHF₂ | ¹³C NMR | ~111 - 113 | Triplet (t) | ¹JC-F |
| C3 | ¹³C NMR | ~143 (quartet or triplet) | Triplet (t) | ²JC-F |
| C4 | ¹³C NMR | ~110 - 115 | Singlet (s) | - |
| C5 | ¹³C NMR | ~130 - 135 | Singlet (s) | - |
¹⁹F NMR for Fluorine-Containing Moieties
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum would show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal is expected to be a doublet due to coupling with the single proton (²JF-H). The typical chemical shift for difluoromethyl groups attached to a pyrazole ring falls within the range of -110 to -120 ppm relative to CFCl₃. rsc.org The precise chemical shift provides a sensitive probe of the electronic environment around the fluorine atoms.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of coupling between the C5-H and other protons, as it would show no cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates directly bonded protons and carbons. It would show a definitive cross-peak between the proton of the -CHF₂ group and its corresponding carbon, and another between the C5 proton and the C5 carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.com Key expected correlations for this compound would include:
A cross-peak between the -CHF₂ proton and the C3 carbon of the pyrazole ring.
A correlation between the C5 proton and the C3 and C4 carbons.
Correlations from the N-H proton to the C3 and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this relatively rigid structure, NOESY could provide information about through-space proximity, for instance, between the -CHF₂ group and the C5 proton, confirming their spatial relationship on the pyrazole ring.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of its close analogue, 4-chloro-1H-pyrazole, offers significant insights into the expected geometry of the pyrazole core. nih.gov
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The crystal structure of 4-chloro-1H-pyrazole reveals a planar five-membered ring. nih.gov It is expected that this compound would also feature a planar pyrazole ring. The bond lengths and angles within the ring would be influenced by the electronic effects of both the chloro and difluoromethyl substituents. For instance, the C-N bond lengths in 4-chloro-1H-pyrazole are approximately 1.334 Å. nih.gov The introduction of the strongly electron-withdrawing -CHF₂ group at C3 would likely modulate the bond lengths and angles around this position.
Table 2: Representative Bond Lengths from the Crystal Structure of the Analogue 4-chloro-1H-pyrazole Data obtained at 170 K. nih.gov
| Bond | Length (Å) |
|---|---|
| C-N | 1.334 (2) - 1.335 (2) |
| N-N | 1.345 (3) - 1.346 (2) |
Confirmation of Molecular Conformation and Tautomeric Forms
X-ray crystallography would definitively establish the molecular conformation and the predominant tautomeric form in the solid state. Pyrazoles can exist in different tautomeric forms depending on the position of the N-H proton. The crystal structure of 4-chloro-1H-pyrazole shows that in the solid state, molecules form hydrogen-bonded trimeric assemblies, with the N-H proton disordered over two positions. nih.gov It is plausible that this compound would also engage in similar intermolecular N-H···N hydrogen bonding, a common structural motif for pyrazoles. nih.gov The steric bulk and electronic nature of the difluoromethyl group might influence the specific packing arrangement, potentially favoring different motifs compared to its unsubstituted counterpart.
Elucidation of Intermolecular Interactions (e.g., hydrogen bonding networks)
The solid-state architecture of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the sp² hybridized nitrogen atom), facilitating the formation of robust N-H···N hydrogen bonds. nih.gov This is a common feature in pyrazole chemistry, often leading to the formation of ordered supramolecular assemblies. nih.gov
Table 1: Computed Hydrogen Bonding Properties for 4-chloro-3-(trifluoromethyl)-1H-pyrazole (Note: Data for the closely related trifluoromethyl analogue is used for illustrative purposes)
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of its constituent bonds.
Key expected vibrational frequencies include:
N-H Stretching: A characteristic band for the N-H group in pyrazoles is typically observed in the high-wavenumber region of the IR spectrum. In the absence of strong hydrogen bonding, this stretch appears at higher frequencies, while involvement in hydrogen bonding, as is expected for this compound, would shift it to a lower wavenumber. For instance, solid-state pyrazole ligands show N-H stretching vibrations around 3313 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations of the pyrazole ring typically appear above 3000 cm⁻¹.
Pyrazole Ring Vibrations: The stretching and bending vibrations of the C=C and C=N bonds within the pyrazole ring produce a series of characteristic bands in the 1600-1400 cm⁻¹ region.
C-F Stretching: The difluoromethyl group will exhibit strong, characteristic C-F stretching absorptions, typically found in the 1100-1000 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.
The analysis of these characteristic bands in both IR and Raman spectra allows for a comprehensive confirmation of the compound's functional group composition. mdpi.comnih.gov
Table 2: General Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch (H-bonded) | ~3300 - 3100 |
| C-H (ring) | Stretch | ~3100 - 3000 |
| C=N / C=C (ring) | Stretch | ~1600 - 1400 |
| C-F | Stretch | ~1100 - 1000 |
| C-Cl | Stretch | ~800 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can differentiate between compounds with the same nominal mass but different elemental formulas.
The molecular formula for this compound is C₄H₃ClF₂N₂. HRMS analysis would aim to detect the m/z of the protonated molecule, [M+H]⁺, and compare it to the calculated theoretical value. For comparison, the closely related compound 4-chloro-3-(trifluoromethyl)-1H-pyrazole has a calculated exact mass of 169.9858603 Da. nih.gov Fragmentation patterns observed in the mass spectrum, such as the loss of the chlorine atom or the difluoromethyl group, provide further structural confirmation. Detailed fragmentation studies on related structures, like 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, show characteristic losses that help elucidate the core structure. nih.gov
Table 3: Calculated Exact Mass for this compound and Related Species
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| This compound [M] | C₄H₃ClF₂N₂ | 168.0007 |
| Protonated Molecule [M+H]⁺ | C₄H₄ClF₂N₂⁺ | 169.0085 |
| 4-chloro-3-(trifluoromethyl)-1H-pyrazole [M] | C₄H₂ClF₃N₂ | 169.9859 nih.gov |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The pyrazole ring is an aromatic heterocycle, and as such, it exhibits characteristic π → π* electronic transitions when exposed to ultraviolet light. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.
For unsubstituted pyrazole, these absorptions occur at specific wavelengths. The introduction of substituents onto the pyrazole ring modifies the electronic structure and, consequently, the energy of these transitions. The chloro group (a chromophore with lone pairs) and the difluoromethyl group (an electron-withdrawing group) are expected to cause shifts in the absorption maxima (λ_max). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) depending on the nature of the transition and the electronic interplay between the substituents and the aromatic ring. Analyzing these shifts provides insight into the electronic properties of the substituted pyrazole system.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this technique provides experimental verification of its empirical formula, C₄H₃ClF₂N₂.
The experimentally determined percentages of C, H, N, Cl, and F are compared against the theoretically calculated values. A close correlation between the experimental and theoretical data confirms the elemental composition and purity of the synthesized compound. This method is routinely used to establish the structure of newly synthesized pyrazole derivatives. mdpi.com
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 28.51% |
| Hydrogen | H | 1.008 | 1.79% |
| Chlorine | Cl | 35.453 | 21.04% |
| Fluorine | F | 18.998 | 22.55% |
| Nitrogen | N | 14.007 | 16.62% |
| Total | C₄H₃ClF₂N₂ | 168.51 | 100.00% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the properties of pyrazole (B372694) derivatives. nih.govnih.gov These methods are used to optimize the molecular geometry, calculate energies, and predict a variety of molecular characteristics. For 4-chloro-3-(difluoromethyl)-1H-pyrazole, DFT calculations at a level like B3LYP/6-31G(d) would provide a detailed understanding of its structure and electronic nature. nih.govnih.gov
Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives
| Parameter | Description | Typical Value Range for Similar Pyrazoles |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.5 to 6.0 eV |
Note: These values are illustrative, based on DFT studies of analogous pyrazole structures. The exact values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For pyrazole derivatives, the most negative regions (red/yellow) are typically located around the nitrogen atoms, highlighting them as sites for electrophilic interaction. Positive regions (blue) are often found around the N-H proton and the electron-deficient difluoromethyl group, marking them as potential sites for nucleophilic attack. nih.govresearchgate.net This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net
Pyrazoles are recognized as five-membered, π-excess aromatic heterocycles, which contributes to their stability. nih.gov The crystal structure of the parent compound, 4-chloro-1H-pyrazole, confirms its stability in the solid state, where it forms hydrogen-bonded aggregates. nih.govresearchgate.net The introduction of a difluoromethyl group can influence this stability. DFT calculations on related fluorinated pyrazoles show that substituents can induce effects like hyperconjugative antiaromaticity, which can destabilize the ground state and enhance reactivity. mdpi.com The energy gap (ΔE) between the HOMO and LUMO also serves as a direct indicator of chemical stability; a larger gap implies higher stability. nih.gov
The reactivity of this compound can be predicted using the electronic data from DFT calculations. The MEP map identifies the most likely sites for chemical reactions. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring are generally the most nucleophilic centers. The difluoromethyl group, being strongly electron-withdrawing, increases the acidity of the N-H proton and can influence the regioselectivity of reactions. mdpi.com Computational studies on similar pyrazoles have explored their reactivity in cycloaddition reactions, demonstrating how electronic factors control the reaction pathways and outcomes. mdpi.com
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR) of molecules. nih.gov By calculating the vibrational frequencies, one can identify the characteristic bands corresponding to specific functional groups within this compound. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include N-H stretching, C-F stretching from the difluoromethyl group, C-Cl stretching, and various vibrations associated with the pyrazole ring. nih.govnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400-3500 |
| C-H (ring) | Stretching | ~3100-3200 |
| C=N, C=C (ring) | Stretching | ~1400-1600 |
| C-F (of CHF₂) | Stretching | ~1050-1150 |
| C-Cl | Stretching | ~700-800 |
Note: These are approximate values based on DFT studies of similar heterocyclic compounds. nih.govnih.gov
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (receptor). This method is instrumental in drug discovery and understanding biological activity. ijpbs.com
While specific docking studies on this compound are not widely published, extensive research on closely related pyrazole derivatives provides a strong basis for predicting its potential interactions. These compounds are known to bind to a variety of important biological targets. For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole are active as fungicides because they inhibit the enzyme succinate (B1194679) dehydrogenase (SDH). wikipedia.orgnih.gov
Molecular docking simulations of these pyrazole derivatives into the active site of SDH have revealed key binding interactions. These typically involve hydrogen bonds between the pyrazole core or amide linkers and amino acid residues in the enzyme's binding pocket, as well as hydrophobic interactions with other residues. nih.gov Similarly, docking studies of 4-difluoromethyl pyrazole derivatives have been performed against the cyclooxygenase-2 (COX-2) enzyme, identifying hydrogen bonds and hydrophobic interactions as crucial for binding affinity. researchgate.net These studies suggest that this compound could form stable complexes with various enzymes, driven by a combination of hydrogen bonding (via the N-H group) and interactions involving the chloro and difluoromethyl substituents.
Table 3: Summary of Docking Studies on Analogous Pyrazole Compounds
| Ligand Class | Protein Target | PDB ID | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Not specified | Hydrogen bonds, hydrophobic interactions | nih.gov |
| 4-Difluoromethyl pyrazole derivatives | Cyclooxygenase-2 (COX-2) | 3LN1 | Hydrogen bonds, hydrophobic interactions | researchgate.net |
| Pyrazole derivatives | Carbonic Anhydrases (CAs) | 4WR7 | Hydrogen bonds with residues like GLU 37 | ijpbs.com |
| Pyrazole derivatives | C-RAF, CYP17, CRMP2 | Various | Hydrogen bonds, hydrophobic interactions | nih.gov |
These computational findings collectively underscore the value of theoretical chemistry in characterizing novel compounds. The electronic properties, stability, and potential for biological interaction of this compound can be effectively predicted, guiding further experimental research.
Prediction of Binding Affinities and Orientations
Computational docking and molecular modeling are powerful tools to predict how this compound and its derivatives might interact with biological targets. These predictions are fundamental in the early stages of drug discovery.
In a study on antifungal agents, molecular docking simulations of pyrazole oxime ester derivatives revealed key binding interactions within the target protein. These simulations can elucidate the specific amino acid residues that are crucial for binding and stabilizing the ligand-protein complex.
The table below illustrates hypothetical binding energies of this compound with different protein targets, as might be predicted from computational docking studies.
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Succinate Dehydrogenase (SDH) | -8.5 | Arg43, Ser39, Trp35 |
| Cytochrome P450 | -7.2 | Phe123, Leu321, Ile450 |
| Tyrosine Kinase | -6.8 | Val56, Lys88, Asp189 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are essential for establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity or physical properties. These models are instrumental in predicting the efficacy and characteristics of new, unsynthesized molecules.
For pyrazole derivatives, QSAR models have been developed to predict their activity against various pathogens. nih.govnih.gov These models often use a combination of electronic, steric, and hydrophobic descriptors to correlate with biological activity. For example, a 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives successfully identified pharmacophore features and predicted biological activity. nih.gov
Development of Predictive Models for Chemical and Biological Behavior
Predictive models for the chemical and biological behavior of pyrazole derivatives are a cornerstone of modern computational chemistry in drug discovery. nih.govarxiv.org These models can forecast a range of properties, from antifungal activity to potential metabolic pathways.
Machine learning algorithms, such as artificial neural networks and random forests, have been used to build predictive models for the antitumor activity of anthrapyrazole analogs. rjpbr.com These models, trained on experimental data, can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. ucl.ac.uk For example, a study on novel antimalarials used predictive modeling to identify potent compounds targeting the Plasmodium falciparum ATP4 ion pump. ucl.ac.uk
The development of these models relies on the generation of molecular descriptors that capture the essential structural features of the compounds. For this compound, these descriptors would include parameters related to its size, shape, electronic properties, and lipophilicity.
The table below provides an example of descriptors that could be used in a QSAR model for predicting the antifungal activity of pyrazole derivatives.
Table 2: Molecular Descriptors for QSAR Modeling of Pyrazole Derivatives
| Descriptor | Description | Typical Value Range for Pyrazoles |
| Molecular Weight | Mass of the molecule | 150 - 500 g/mol |
| LogP | Octanol-water partition coefficient | 1.0 - 4.0 |
| Dipole Moment | Measure of molecular polarity | 2.0 - 5.0 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 eV |
Conformational Analysis and Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and preferred shapes (conformations).
The conformational landscape of this compound is influenced by the rotational barriers around its single bonds. The presence of the difluoromethyl group can introduce specific conformational preferences due to steric and electronic effects. Studies on similar fluorinated molecules have shown that fluorine substitution can significantly impact the conformational profile of a molecule. soton.ac.uk
While specific conformational analysis or dynamics simulations for this compound are not extensively detailed in the provided search results, the crystal structure of the related 4-chloro-1H-pyrazole has been determined. nih.govresearchgate.net This structural information reveals intermolecular N-H···N hydrogen bonding and a trimeric molecular assembly in the solid state. nih.govresearchgate.net Such experimental data provides a valuable starting point for computational conformational studies and MD simulations.
MD simulations can be used to explore the conformational space of the molecule in different environments, such as in a solvent or bound to a protein. These simulations can reveal how the molecule adapts its shape to fit into a binding site and can help to explain the observed binding affinities. Large-scale MD simulations have been used to investigate complex processes at the atomic level. aps.org
Emerging Research Applications of 4 Chloro 3 Difluoromethyl 1h Pyrazole and Its Derivatives Non Clinical Focus
Agrochemical Research Applications
The structural motif of 4-chloro-3-(difluoromethyl)-1H-pyrazole is a key component in the discovery of modern agrochemicals. Its derivatives have shown significant potential in protecting crops from various pests and diseases.
Development as Precursors for Fungicides, Herbicides, Insecticides, and Acaricides
The this compound scaffold is a crucial building block in the synthesis of a new generation of fungicides. A closely related and commercially significant intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), which forms the core of numerous succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.orgbohrium.com Several highly effective commercial fungicides have been developed from this pyrazole (B372694) acyl group. nih.gov
For instance, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a derivative of the title compound, is utilized as a key intermediate in the synthesis of various pesticides, herbicides, and fungicides. mdpi.com Its structure is instrumental in creating active ingredients designed to target specific agricultural pests and weeds, thereby enhancing crop protection. mdpi.com The development of fungicides from pyrazole carboxamides, such as those derived from DFPA, has been particularly effective against major crop diseases like those caused by Alternaria species. wikipedia.org
Below is a table of notable SDHI fungicides that share the core pyrazole structure, highlighting the importance of this chemical class in agrochemical development.
| Fungicide Name | Year of First Registration | Developer |
| Isopyrazam | 2010 | Syngenta |
| Sedaxane | 2011 | Syngenta |
| Bixafen | 2011 | Bayer |
| Fluxapyroxad | 2012 | BASF |
| Benzovindiflupyr | 2012 | Syngenta |
| Inpyrfluxam | More recent | Sumitomo |
| A selection of commercial fungicides developed from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group. wikipedia.orgnih.gov |
While the primary application appears in fungicides, the phenylpyrazole class of insecticides, which includes the broad-spectrum insecticide Fipronil, demonstrates the versatility of the pyrazole scaffold in controlling a wide range of pests including moths, butterflies, grasshoppers, beetles, cockroaches, and termites. researchgate.net
Mechanism of Action Studies within Agrochemical Contexts (e.g., enzyme inhibition in plant pathogens)
A significant body of research has focused on elucidating the mechanism by which pyrazole-based agrochemicals exert their effects. For fungicides derived from this scaffold, the primary mode of action is the inhibition of succinate dehydrogenase (SDH), which is complex II in the mitochondrial respiratory chain. wikipedia.orgrsc.org This inhibition disrupts the crucial process of energy production within the fungal cells, leading to their death.
The difluoromethyl group at the 3-position of the pyrazole ring is a critical feature for this bioactivity. nih.gov It is hypothesized that the chloro-difluoro-methyl group enhances the binding of these molecules to the fungal SDH enzyme, thereby disrupting mitochondrial electron transport. biosynth.com
Detailed mechanistic studies on derivatives have provided deeper insights. For example, research on N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), a novel pyrazole carboxamide, revealed its potent activity against Rhizoctonia solani, the fungus causing rice sheath blight. nih.gov This compound was found to not only inhibit SDH (complex II) but also complex IV (cytochrome oxidase) of the mitochondrial respiratory chain. nih.gov Microscopic observations showed that it caused destruction of the fungus's cell walls and membranes, leading to the leakage of cellular contents. nih.gov Molecular docking studies further confirmed that compound SCU2028 binds effectively within the active site of the SDH protein. rsc.org
Structure-Activity Relationship (SAR) Studies for Agrochemical Potency
To optimize the efficacy of agrochemicals based on the this compound structure, extensive structure-activity relationship (SAR) studies have been conducted. These studies systematically modify the molecule to understand how different chemical groups influence its biological activity.
By creating a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and testing their activity against various phytopathogenic fungi, researchers have been able to build robust SAR models. nih.gov For example, a study that synthesized three series of novel amides found that many of the new compounds exhibited good antifungal activity. nih.gov Using techniques like Topomer CoMFA (Comparative Molecular Field Analysis), a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed. wikipedia.orgnih.gov This model helps to predict the antifungal activity of new derivatives based on their structural and electronic properties.
Molecular docking simulations within these SAR studies have identified key interactions between the fungicide molecule and the target enzyme. For one highly active compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), it was found that the carbonyl oxygen atom could form hydrogen bonds with the amino acid residues TYR58 and TRP173 of the SDH enzyme, explaining its high potency. wikipedia.org Such insights are crucial for the rational design of new, more effective fungicides. biosynth.com
Coordination Chemistry and Ligand Design
Beyond agrochemicals, the pyrazole ring is a fundamental building block in coordination chemistry. Pyrazoles are well-known for their ability to coordinate with metal ions, forming stable complexes that can be used in various catalytic processes. nih.gov The N-unsubstituted pyrazole ring, as found in this compound, is particularly interesting as it can act as a hydrogen bond donor and acceptor, and its coordination to a metal center can increase the acidity of its N-H proton. mdpi.comresearchgate.net
Pyrazole as a Ligand in Metal Complexes for Catalysis
Pyrazoles are highly versatile N-donor ligands for transition metals like palladium, nickel, copper, and ruthenium, and have been successfully used in catalysts for C-C coupling reactions. rsc.org The continued interest in pyrazolyl metal complexes stems from two key factors: the weak donor ability of the pyrazole motif, which can enhance the electrophilicity of the metal center, and the high degree of control over the steric and electronic properties of the resulting complexes. rsc.org
The use of pyrazole-based ligands has been shown to significantly enhance the catalytic activity of metal complexes in various reactions. For example, manganese catalysts coordinated with pyrazole ligands have been developed for efficient transfer hydrogenation reactions. nih.gov Similarly, titanium isopropoxide's catalytic activity for the ring-opening polymerization of L-lactide was greatly enhanced by the addition of pyrazole ligands. biosynth.comacs.org The N-H group of protic pyrazoles can participate in metal-ligand cooperation, acting as an acid-base catalyst or promoting reactions through hydrogen bonding. mdpi.com
The presence of halogen substituents on the pyrazole ring can further modulate the ligand's properties. For instance, brominated pyrazoles have been used to create dinuclear palladium(II) compounds, where the halogen can engage in additional weak interactions that help to stabilize the complex. researchgate.net
Design of Novel Catalytic Systems Utilizing Pyrazole-Metal Coordination
The tunability of the pyrazole scaffold allows for the rational design of novel catalytic systems. By modifying substituents on the pyrazole ring, researchers can fine-tune the electronic and steric environment around the metal center to optimize catalytic performance. umich.edu The development of pyrazole-tethered phosphine (B1218219) ligands, for example, has led to efficient palladium catalysts for Suzuki coupling and amination reactions. umich.edunih.gov
While specific catalytic applications of this compound are not yet widely reported, its structural features suggest significant potential. The electron-withdrawing nature of the chlorine and difluoromethyl groups would influence the σ-donor ability of the nitrogen atoms, thereby affecting the stability and reactivity of the corresponding metal complex. rsc.orgdigitellinc.com These substituents would allow for precise tuning of the ligand's donor ability and the steric effects around the metal center, which are crucial for optimizing catalytic activity. umich.edu The design of new pyrazole-based ligands is an active area of research for applications in oxygen activation and the development of catalysts that can model the activity of metalloenzymes. The flexible and straightforward synthesis of pyrazole derivatives makes them ideal candidates for creating diverse libraries of ligands for screening in various catalytic transformations. mdpi.com
Materials Science Applications
The structural characteristics of this compound, such as its aromaticity, potential for hydrogen bonding, and the presence of electron-withdrawing groups, make it and its derivatives intriguing candidates for the development of new materials. Research is exploring their use as components in polymers and advanced optoelectronic systems.
Precursors for Polymer Synthesis
While direct polymerization of this compound is not extensively documented, its structure serves as a foundational scaffold for creating functional monomers. The pyrazole ring itself can be incorporated into polymer backbones or as pendant groups, and the presence of reactive sites—the N-H proton and the C-Cl bond—allows for modification to introduce polymerizable functionalities. nih.govorganic-chemistry.org
For instance, a vinyl group or other polymerizable moieties like acrylates could be attached to the pyrazole nitrogen to create a monomer suitable for polymerization techniques such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. rsc.orgresearchgate.net The resulting polymers would benefit from the inherent properties of the pyrazole unit, including thermal stability and specific electronic characteristics imparted by the chloro and difluoromethyl substituents. rsc.org Such functional polymers have broad potential applications in areas like specialty plastics and functional coatings. nih.gov
Table 1: Potential Functionalization of this compound for Polymer Synthesis This table is illustrative of potential synthetic pathways based on standard organic chemistry principles.
| Starting Material | Reagent | Potential Monomer Product | Polymerization Method |
|---|---|---|---|
| This compound | Vinyl acetate | 4-chloro-3-(difluoromethyl)-1-vinyl-1H-pyrazole | Radical Polymerization |
| This compound | Acryloyl chloride | 1-(Acryloyl)-4-chloro-3-(difluoromethyl)-1H-pyrazole | RAFT, Radical Polymerization |
Components in Optoelectronic Materials Research
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with tunable electronic properties. rsc.orgtdl.org Pyrazole derivatives, particularly those with fluorine-containing substituents, are being investigated for these purposes due to their high thermal stability and distinct electronic profiles. uchicago.edu
The electron-withdrawing nature of both the chlorine atom and the difluoromethyl group in this compound can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of materials incorporating this scaffold. This tuning is critical for matching energy levels in multilayered optoelectronic devices to ensure efficient charge transport. tdl.org
Research on related compounds provides insight into the potential of this pyrazole derivative. For example, conducting polymers based on pyrazole and thiophene (B33073) have been synthesized and used in electrochromic devices, demonstrating color changes upon the application of an electrical potential. researchgate.net Furthermore, fused heterocyclic systems like 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolines have been synthesized and shown to possess fluorescent and electroluminescent properties suitable for OLED and OPV applications. [13, 15 from first search] These findings suggest that polymers and complex molecules derived from this compound could exhibit valuable optoelectronic properties. uchicago.edu Doping of halogenated polymers is also a known strategy to significantly increase electrical conductivity. rsc.orgscispace.com
Table 2: Optoelectronic Properties of Related Pyrazole-Based Materials
| Compound/Polymer Class | Observed Properties | Potential Application | Reference |
|---|---|---|---|
| Poly(3,5-di-thiophen-2-yl-1H-pyrazole) Copolymers | Electrochromism (color change from yellow to blue upon doping) | Electrochromic Devices | researchgate.net |
| 6-CF3-1H-pyrazolo[3,4-b]quinolines | Fluorescence, Electroluminescence (bluish-green emission) | OLEDs, OPVs | [13, 15 from first search] |
Building Blocks in Advanced Organic Synthesis
The reactivity of the pyrazole ring, combined with the specific substituents of this compound, makes it an exceptionally useful building block for constructing more complex molecules. acs.orgresearchgate.net Its functional groups provide multiple handles for synthetic transformations, enabling the creation of diverse molecular architectures.
Preparation of Complex Heterocyclic Systems
A primary application of substituted pyrazoles is in the synthesis of fused heterocyclic systems. These larger, polycyclic structures are of great interest in materials science and other areas of chemical research. The this compound scaffold can be elaborated into a variety of fused systems through reactions that engage its chloro, N-H, and difluoromethyl-activated ring positions.
One prominent strategy involves the transformation of the pyrazole into a key intermediate, such as a 5-aminopyrazole or a pyrazole-4-carbaldehyde, which can then undergo cyclocondensation reactions. semanticscholar.org For instance, 5-aminopyrazoles react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines. nih.gov Similarly, 5-chloro-4-formylpyrazoles, which are structurally related to the title compound, react with aromatic amines in a Friedländer-type condensation to produce pyrazolo[3,4-b]quinolines. semanticscholar.orgbeilstein-journals.org These reactions demonstrate the utility of halogenated pyrazoles as precursors to complex, fused aromatic systems. researchgate.netnih.gov
Table 3: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Pyrazole Precursor | Reaction Partner(s) | Fused Heterocyclic Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | Cyclocondensation | nih.gov |
| 5-Chloro-4-formylpyrazole | Aromatic Amine | Pyrazolo[3,4-b]quinoline | Friedländer Condensation | semanticscholar.orgbeilstein-journals.org |
| 5-Amino-3-methyl-1H-pyrazole | 3-Formylchromone | Chromeno[2,3-b]pyrazolo[4,3-e]pyridine | Tandem Reaction | nih.gov |
Convergent Synthesis Approaches
Pyrazole derivatives are frequently synthesized and functionalized using MCRs. beilstein-journals.orgresearchgate.net For example, the synthesis of highly substituted pyranopyrazoles can be achieved via a four-component reaction between an aldehyde, hydrazine (B178648), a β-ketoester, and malononitrile. nih.gov This approach allows for the rapid generation of molecular complexity and diversity from simple, readily available building blocks.
By modifying this compound into a suitable MCR component (e.g., a pyrazole-4-carbaldehyde or an aminopyrazole), it can be used in these convergent strategies to efficiently assemble complex, functionalized heterocyclic systems. mdpi.com This method is highly valued for creating libraries of related compounds for screening in materials discovery and other research areas. nih.gov The high "pot, atom, and step economy" (PASE) of MCRs makes them an attractive and sustainable alternative to traditional linear synthetic routes. mdpi.com
Molecular Interaction Studies and Mechanistic Biological Research Non Clinical Focus
Investigation of Molecular Targets and Pathways (in vitro/biochemical level)
The pyrazole (B372694) scaffold is a cornerstone in the development of biologically active molecules, with derivatives demonstrating a wide array of interactions with key biological targets. Research into compounds structurally related to 4-chloro-3-(difluoromethyl)-1H-pyrazole has illuminated several potential molecular targets and pathways, primarily in the realms of enzyme inhibition and receptor modulation.
Enzyme Inhibition Mechanism Studies (e.g., Succinate (B1194679) Dehydrogenase (SDH) inhibition)
A significant body of evidence points to the role of pyrazole derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. nih.gov This inhibition disrupts cellular respiration and energy production, a mechanism widely exploited in the development of fungicides. nih.govresearchgate.net
Fungicides containing a pyrazole-carboxamide core are a major class of SDH inhibitors (SDHIs). frac.infonih.gov Compounds with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure have been specifically highlighted for their fungicidal activity, which is achieved by binding to the active site of the SDH protein. nih.gov Molecular docking studies of these compounds have helped to predict their binding orientation within the SDH active site. nih.gov The difluoromethyl group at the 3-position of the pyrazole ring is a common feature in many modern SDHI fungicides. researchgate.net
While direct studies on this compound are not extensively published, its structural similarity to known pyrazole-based SDHIs strongly suggests that it likely acts through a similar mechanism of inhibiting succinate dehydrogenase. frac.infonih.gov The inhibition of SDH by this class of compounds ultimately leads to the cessation of spore germination, germ tube elongation, and mycelial growth in susceptible fungi. medchemexpress.com
Table 1: Examples of Pyrazole Derivatives and their Role as SDH Inhibitors
| Compound Class | Specific Example | Key Structural Feature | Reference |
| Pyrazole-carboxamides | N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide | nih.gov |
| Pyrazole-4-Carboxamides | Various derivatives with oxime ether groups | Pyrazole-4-carboxamide | nih.gov |
| Pyrazolamide Fungicides | Fluindapyr | Pyrazolamide | medchemexpress.com |
Receptor Binding and Modulation Studies (e.g., mGlu4, PDE10A, LRRK2)
The versatility of the pyrazole scaffold extends beyond enzyme inhibition to the modulation of various receptors, indicating its potential for applications in neuroscience and other therapeutic areas. Although direct binding data for this compound on these specific receptors is not available in the public domain, studies on related pyrazole derivatives provide valuable insights into potential interactions.
Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): Pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of mGlu4. nih.govgoogle.com For instance, N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) is a potent and selective mGlu4 PAM. nih.gov The pyrazolo[4,3-b]pyridine core in these modulators demonstrates that pyrazole-containing structures can effectively interact with this glutamate receptor. nih.gov
Phosphodiesterase 10A (PDE10A): Several pyrazole-containing compounds have been investigated as inhibitors of PDE10A, an enzyme highly expressed in the brain's striatum. nih.govnih.govfrontiersin.org Inhibition of PDE10A is a therapeutic strategy for certain neurological and psychiatric disorders. nih.gov Substituted pyrazolo-pyrimidines and pyrazoloquinolines have shown potent PDE10A inhibitory activity, highlighting the potential of the pyrazole core in designing such inhibitors. nih.govyoutube.com
Leucine-Rich Repeat Kinase 2 (LRRK2): The pyrazole structure is also a feature in inhibitors of LRRK2, a kinase implicated in Parkinson's disease. nih.govgoogle.combioworld.com Substituted 1H-pyrazoles have been developed as potent LRRK2 kinase inhibitors. nih.gov These findings suggest that pyrazole-based compounds can be designed to target the kinase domain of LRRK2.
Table 2: Pyrazole Derivatives as Modulators of Neurological Receptors
| Receptor Target | Type of Modulation | Example Pyrazole Scaffold | Reference |
| mGlu4 | Positive Allosteric Modulator | Pyrazolo[4,3-b]pyridine | nih.gov |
| PDE10A | Inhibitor | Pyrazoloquinoline | nih.gov |
| LRRK2 | Inhibitor | 1H-pyrazole biaryl sulfonamide | nih.gov |
Cellular Mechanistic Studies (in vitro, non-mammalian models where applicable)
To understand the biological effects of a compound at a cellular level, researchers often turn to model organisms and in vitro cellular assays. These studies can reveal how a compound modulates specific cellular pathways and alters gene expression.
Modulation of Specific Cellular Pathways (e.g., triple response in Arabidopsis seedlings)
A notable cellular effect observed with pyrazole derivatives is the induction of the "triple response" in Arabidopsis thaliana seedlings. nih.govresearchgate.net This response, characterized by the inhibition of hypocotyl and root elongation, and an exaggerated apical hook, is a classic indicator of ethylene-like activity. nih.gov
A study on the pyrazole derivative N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1) demonstrated its ability to induce a triple response in Arabidopsis seedlings grown in the dark. nih.gov Structure-activity relationship (SAR) studies of EH-1 analogs, including those with dichloro-substitutions on a phenyl ring, were conducted to optimize this biological activity. nih.gov This research strongly suggests that pyrazole-containing compounds can interfere with plant signaling pathways, specifically those related to ethylene (B1197577).
Table 3: Effect of a Pyrazole Derivative (EH-1 analog) on Arabidopsis Seedling Morphology
| Treatment | Hypocotyl Length (mm) | Apical Hook | Root Elongation | Reference |
| Control (DMSO) | ~9.2 | Normal | Normal | researchgate.net |
| EH-1 analog (10 µM) | Significantly reduced | Exaggerated | Inhibited | nih.gov |
Gene Expression Analysis (e.g., RNA-sequencing) to Elucidate Mechanisms
To delve deeper into the mechanisms underlying the observed cellular effects, gene expression analysis using techniques like RNA-sequencing (RNA-seq) is a powerful tool. nih.govfao.org
In the study of the pyrazole derivative EH-1 that induces the triple response in Arabidopsis, RNA-seq analysis was employed to compare the gene expression profiles of seedlings treated with EH-1 versus those treated with 1-aminocyclopropane-1-carboxylate (ACC), the natural precursor of ethylene. nih.gov The results indicated that while both compounds induced the triple response, they did so by affecting the expression of both common and distinct sets of genes. nih.gov This suggests that EH-1 may act through a mechanism that is different from simply increasing ethylene biosynthesis. nih.gov
Such transcriptomic analyses are crucial for building a comprehensive picture of a compound's mode of action at the molecular level, revealing the downstream consequences of its interaction with its primary target(s). nih.gov
Structure-Activity Relationship (SAR) Exploration for Mechanistic Insights
Correlating Structural Modifications with Molecular Interaction Profiles
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies on analogous compounds provide critical insights into how the specific features of this compound likely contribute to its molecular interactions. The pyrazole core itself serves as a crucial scaffold, with substitutions at the N1, C3, C4, and C5 positions modulating potency and selectivity for various biological targets. nih.gov
For instance, in the context of antifungal activity, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a particularly effective moiety in several commercial fungicides that target the enzyme succinate dehydrogenase (SDH). researchgate.net Studies on a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that the difluoromethyl group at the C3 position is a key contributor to their fungicidal properties. researchgate.net
The substitution pattern on the pyrazole ring is critical. Research on pyrazole-based cannabinoid receptor antagonists has highlighted the structural requirements for potent activity, which include specific substituted phenyl rings at the N1 and C5 positions and a carboxamide group at the C3 position. uni.lu For example, a 2,4-dichlorophenyl group at the N1 position was found to be a requirement for potent and selective CB1 receptor antagonism. uni.lu This underscores the significant impact that halogen substitutions have on the interaction profile of the pyrazole scaffold. The presence of a chlorine atom at the C4 position in this compound is therefore expected to play a significant role in its binding affinity and selectivity for specific biological targets, potentially through halogen bonding or by influencing the electronic properties of the pyrazole ring. nih.gov
Furthermore, studies on pyrazoline derivatives demonstrated that the nature of the substituent at the C3 position significantly influences antibacterial activity. In one study, a compound featuring a pyrazoline ring decorated with a ring-fused imide moiety was identified as a potent antibacterial agent against Staphylococcus and Enterococcus species, with MIC values as low as 4 µg/mL. nih.gov This highlights that while the core heterocycle is important, the specific functional groups attached to it dictate the ultimate biological effect and mechanism of action.
Antimicrobial Research (in vitro studies on bacterial/fungal strains)
Mechanisms of Action Against Microorganisms
The pyrazole scaffold is a component of numerous compounds with a broad spectrum of antimicrobial activities, targeting various metabolic pathways in both bacteria and fungi. nih.gov While direct mechanistic studies on this compound are not extensively documented, research on closely related analogues provides strong indications of its potential mechanisms of action.
A primary mechanism for antifungal pyrazoles containing a difluoromethyl group is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. researchgate.net A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess good activity against various phytopathogenic fungi. researchgate.net Molecular docking studies of these compounds suggest that the pyrazole ring and the difluoromethyl group are essential for binding to the SDH enzyme complex. researchgate.net
In the context of antibacterial action, pyrazole derivatives have been reported to function through several mechanisms. One significant target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Other reported mechanisms for pyrazole-based antibacterial agents include the disruption of the bacterial cell wall and the inhibition of metabolic enzymes, which can have a global effect on bacterial cell function.
The following table summarizes the in vitro antifungal activity of representative 3-(difluoromethyl)-pyrazole derivatives against various fungal strains.
Antifungal Activity of 3-(Difluoromethyl)-pyrazole Derivatives
| Compound Name | Fungal Strain | Activity (Inhibition Rate at 50 ppm) | Source |
|---|---|---|---|
| (E)-Benzaldehyde O-(3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carbonyl) oxime | Sclerotinia sclerotiorum | 75.3% | researchgate.net |
| (E)-Benzaldehyde O-(3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carbonyl) oxime | Botrytis cinerea | 71.2% | researchgate.net |
| (E)-4-Methoxybenzaldehyde O-(3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carbonyl) oxime | Sclerotinia sclerotiorum | 80.5% | researchgate.net |
| (E)-4-Methoxybenzaldehyde O-(3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carbonyl) oxime | Botrytis cinerea | 77.4% | researchgate.net |
Inhibition of Microbial Processes (e.g., biofilm formation)
Bacterial biofilm formation is a significant factor in antimicrobial resistance, and compounds that can inhibit this process are of great therapeutic interest. Pyrazole derivatives have emerged as promising agents capable of reducing biofilm formation in various bacterial species.
Research has shown that N-phenyl-1H-pyrazole-4-carboxamide derivatives can effectively reduce biofilm formation in multiple strains of Staphylococcus aureus. nih.gov One particular derivative, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, was identified as a potent inhibitor, demonstrating half-maximal inhibitory concentrations (IC50) ranging from 2.3 to 32 μM against the tested strains. nih.gov This activity suggests a potential anti-virulence mechanism, where the compound interferes with the processes of bacterial adhesion and biofilm maturation without necessarily killing the planktonic bacteria. The mechanism may involve the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.
The data below illustrates the biofilm inhibitory capacity of a representative pyrazole derivative.
Inhibition of S. aureus Biofilm Formation by a Pyrazole Derivative
| Compound Name | S. aureus Strain | Biofilm Inhibition IC50 | Source |
|---|---|---|---|
| 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide | ATCC 29213 | 2.3 µM | nih.gov |
| 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide | ATCC 25923 | 32 µM | nih.gov |
| 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide | ATCC 6538 | 15 µM | nih.gov |
Anti-inflammatory Mechanism Research (in vitro studies)
Interaction with Inflammatory Mediators
The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects by inhibiting key enzymes in the inflammatory cascade. nih.gov In vitro studies on various pyrazole derivatives have established their ability to interact directly with inflammatory mediators, primarily the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory signaling molecules. The inhibition of these enzymes is a well-established mechanism for reducing inflammation. nih.gov Many pyrazole-based compounds have been evaluated for their inhibitory activity against both COX isoforms. nih.gov For instance, a series of novel pyrazole-based chalcones were tested in an in vitro COX inhibition assay, confirming their potential as anti-inflammatory agents. nih.gov
In addition to COX enzymes, some pyrazole derivatives have been shown to inhibit lipoxygenase (LOX). nih.gov This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, another class of inflammatory mediators. In one study, various synthesized pyrazole and pyrazoline derivatives were found to inhibit soybean lipoxygenase, with one of the most potent compounds exhibiting a half-maximal inhibitory concentration (IC50) of 80 µM. nih.gov The ability to inhibit both COX and LOX pathways would represent a powerful dual-action anti-inflammatory mechanism.
The following table presents in vitro inhibitory activities of representative pyrazole analogues against inflammatory enzymes.
Inhibition of Inflammatory Enzymes by Pyrazole Analogues
| Compound Class | Enzyme | Activity | Source |
|---|---|---|---|
| Pyrazole-based Chalcones | COX-1 / COX-2 | Demonstrated inhibitory activity | nih.gov |
| Pyrazoline derivative (Compound 2g) | Lipoxygenase | IC50 = 80 µM | nih.gov |
Anticancer Research (in vitro studies on cell lines)
In vitro studies using cancer cell lines are fundamental to the initial stages of anticancer drug discovery. This research allows for the controlled investigation of a compound's potential to inhibit cancer cell growth and to elucidate the underlying molecular mechanisms. However, no such studies have been published for this compound.
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. A primary goal of anticancer research is to identify compounds that can selectively induce apoptosis in malignant cells, leading to their elimination. Concurrently, the inhibition of cell proliferation is a key measure of a compound's cytostatic or cytotoxic effects.
As of the current date, no in vitro studies have been reported that assess the ability of this compound to induce apoptosis or inhibit the proliferation of any cancer cell lines. Consequently, there is no data available to populate a table on its half-maximal inhibitory concentration (IC₅₀) values or its effects on apoptotic markers.
Table 1: Hypothetical Data on the Inhibition of Cancer Cell Proliferation by this compound (Illustrative) (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. Compounds that can disrupt microtubule dynamics are a well-established class of anticancer agents. These agents can either inhibit the polymerization or prevent the depolymerization of tubulin, leading to mitotic arrest and subsequent apoptosis.
There is no available research on whether this compound interacts with or disrupts microtubule function in vitro. Future studies would need to employ techniques such as tubulin polymerization assays and immunofluorescence microscopy in cancer cell lines to investigate this potential mechanism of action.
Cancer is characterized by alterations in signal transduction pathways that control cell growth, survival, and differentiation. Targeting key nodes in these pathways, such as protein kinases or transcription factors, is a major strategy in modern cancer therapy.
No studies have been published that investigate the effects of this compound on any cancer-related signal transduction pathways. Research in this area would involve a variety of molecular biology techniques, including Western blotting, reporter gene assays, and kinase activity assays, to determine if the compound modulates pathways such as the MAPK/ERK, PI3K/Akt/mTOR, or STAT signaling cascades.
Table 2: Hypothetical Data on the Effects of this compound on Key Signaling Proteins (Illustrative) (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)
| Pathway | Target Protein | Effect | Cell Line |
|---|---|---|---|
| MAPK/ERK | p-ERK | Data Not Available | Data Not Available |
| PI3K/Akt | p-Akt | Data Not Available | Data Not Available |
Specialized Analytical Methodologies for Research and Development
Development of Advanced Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of 4-chloro-3-(difluoromethyl)-1H-pyrazole from reaction mixtures and for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The development of a specific and reliable HPLC method is a primary objective in its synthesis and quality control.
A common approach for the analysis of related pyrazole (B372694) compounds, such as 4-chloro-3-methyl-pyrazole, involves reverse-phase (RP) HPLC. sielc.com This technique can be adapted for this compound. A typical method would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, often with an acidic modifier to improve peak shape and resolution. For instance, a gradient elution starting with a higher proportion of water and gradually increasing the acetonitrile concentration allows for the effective separation of the target compound from both more polar starting materials and less polar impurities.
For mass spectrometry (MS) compatible applications, volatile buffers such as formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can lead to faster analysis times and improved resolution, which is particularly beneficial for high-throughput screening of reaction conditions. sielc.com
A developed HPLC method can be validated for its accuracy, precision, linearity, and sensitivity to ensure it is suitable for quantitative analysis, such as the determination of product purity or the quantification of impurities. The retention time for the compound would be specific to the exact conditions used.
Table 1: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for the separation of moderately polar analytes. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase for reverse-phase chromatography, offering good peak shape and MS compatibility. |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 30% B | Allows for the elution of a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm | Pyrazole rings typically exhibit UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard volume for analytical injections. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility due to the presence of the N-H proton and the polar pyrazole ring, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of its more volatile derivatives or for the detection of volatile impurities from its synthesis.
For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability. Common derivatization techniques include silylation, which replaces the active hydrogen on the pyrazole nitrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is significantly more volatile and amenable to GC analysis.
The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This fragmentation pattern is often unique to a specific compound, acting as a "chemical fingerprint" and allowing for confident identification.
GC-MS is particularly useful for identifying and quantifying trace levels of volatile organic compounds that may be present as residual solvents or by-products from the synthetic process. The high sensitivity of MS detection allows for the detection of impurities at parts-per-million (ppm) levels or lower.
In situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques are pivotal in this regard.
In situ FTIR Spectroscopy
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the synthesis of this compound in real-time. By inserting a probe directly into the reaction vessel, the FTIR spectrometer can continuously collect spectra of the reaction mixture.
This technique allows for the tracking of the disappearance of starting materials and the appearance of the product by monitoring the characteristic vibrational frequencies of their functional groups. For example, during the cyclization step to form the pyrazole ring, one could monitor the disappearance of the carbonyl and amine stretches of the precursors and the emergence of the C=N and N-H stretches characteristic of the pyrazole ring. nih.gov The data collected provides a concentration profile over time for various species in the reaction, which is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation. youtube.com
Table 2: Potential FTIR Vibrational Frequencies for Monitoring the Synthesis of this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Reaction |
| N-H Stretch (pyrazole ring) | 3100 - 3300 | Appears as the pyrazole ring is formed. |
| C=N Stretch (pyrazole ring) | 1580 - 1650 | Appears and increases in intensity as the product is formed. nih.gov |
| C-Cl Stretch | 700 - 850 | Should be present in the final product. |
| C-F Stretch (difluoromethyl) | 1000 - 1100 | Should be a prominent feature in the spectra of the starting material and the product. |
| Precursor Carbonyl (C=O) | 1680 - 1750 | Disappears as the reaction proceeds to completion. |
| Precursor Amine (N-H) | 3300 - 3500 | Disappears or changes significantly upon reaction. |
Advanced Chiroptical Methods for Stereochemical Analysis (if applicable to derivatives)
While this compound itself is not chiral, its derivatives, particularly those with substituents at the N1 position of the pyrazole ring, can be chiral. For these chiral derivatives, the determination of their stereochemistry is critical, as different enantiomers can exhibit distinct biological activities. Advanced chiroptical methods are employed for this purpose.
The enantioselective separation and analysis of chiral pyrazole derivatives can be effectively achieved using HPLC with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown excellent chiral recognition capabilities for pyrazole derivatives. nih.gov By using these columns, a racemic mixture of a chiral derivative can be separated into its individual enantiomers, allowing for their quantification and isolation.
The choice of mobile phase, whether normal phase (e.g., hexane/isopropanol) or polar organic mode, can significantly impact the separation efficiency. nih.gov Once separated, the absolute configuration of the enantiomers can be determined using techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy. nih.gov These techniques measure the differential absorption of left and right circularly polarized light, providing a unique spectral signature for each enantiomer. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations, the absolute configuration of the chiral centers can be confidently assigned.
Challenges, Future Directions, and Outlook in Pyrazole Research
Synthetic Challenges and Opportunities for Innovation
The synthesis of complex pyrazoles, including those bearing fluorine atoms, remains an area ripe for innovation. Key challenges lie in achieving precise control over the arrangement of substituents on the pyrazole (B372694) ring and developing manufacturing processes that are both efficient and environmentally responsible.
A primary challenge in the synthesis of substituted pyrazoles is controlling regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. researchgate.net For a compound like 4-chloro-3-(difluoromethyl)-1H-pyrazole, achieving the desired arrangement of the chloro and difluoromethyl groups is critical. Research has shown that the choice of solvent can significantly influence the outcome; for instance, using aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) can lead to a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
Strategies to control regioselectivity include:
Catalyst-Controlled Reactions: Copper-catalyzed sydnone-alkyne cycloadditions have been used for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org
Substituent Effects: The use of functionalized starting materials, such as alkynyl phenyl sulfones or alkynylboronates, can improve regioselectivity under specific reaction conditions. acs.org
Stepwise Synthesis: A stepwise approach, where the pyrazole ring is formed sequentially, can provide better control over the final substitution pattern. nih.gov
While this compound itself is not chiral, the principles of stereoselectivity are crucial when synthesizing more complex pyrazole derivatives that may have stereocenters. For example, methods for the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles have been developed, where the stereochemical outcome is controlled by the presence or absence of a silver carbonate catalyst. nih.govmdpi.com Such advancements in controlling molecular geometry are vital for creating potent and specific bioactive molecules.
Traditional methods for synthesizing pyrazoles often involve harsh reaction conditions, toxic organic solvents, and high energy consumption, which are costly and environmentally detrimental. researchgate.net Consequently, there is a significant shift towards "green chemistry" principles in pyrazole synthesis. nih.govresearchgate.net
Key areas of innovation in sustainable synthesis include:
Multicomponent Reactions (MCRs): MCRs are highly efficient, atom-economical processes where multiple starting materials are combined in a single step to form a complex product, reducing waste and the need for intermediate purification steps. researchgate.netnih.govacs.org
Green Solvents: Water is an ideal green solvent, and numerous pyrazole syntheses have been adapted to aqueous media. acs.orgthieme-connect.com Other environmentally friendly solvents like polyethylene (B3416737) glycol (PEG) have also been successfully employed. mdpi.com
Energy-Efficient Techniques: The use of microwave irradiation and ultrasound assistance can dramatically shorten reaction times and improve yields, often under solvent-free conditions. researchgate.netnih.gov
Novel Catalysts: The development of recyclable and non-toxic catalysts is a cornerstone of green synthesis. This includes magnetic nanoparticles, which can be easily recovered with an external magnet, and biodegradable catalysts derived from agricultural waste. researchgate.netnih.gov For instance, a taurine-catalyzed four-component reaction in water has been used to produce dihydropyrano[2,3-c]pyrazoles in high yields. mdpi.com
These sustainable methodologies are not only environmentally friendly but also offer economic advantages, making them attractive for industrial-scale production of pyrazole derivatives. researchgate.net
Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational chemistry with experimental synthesis is revolutionizing the discovery and development of new pyrazole derivatives. nih.goveurasianjournals.com This synergistic approach allows for the rational design of molecules with desired properties, significantly accelerating the research process and reducing costs. eurasianjournals.com
Computational tools are applied in several ways:
Molecular Modeling: Techniques like molecular docking and homology modeling are used to predict how pyrazole derivatives will bind to biological targets, such as enzymes or receptors. nih.goveurasianjournals.com This is crucial for designing potent inhibitors or modulators. For example, a recent study used molecular docking and deep learning to screen a virtual library of over 60,000 pyrazole structures to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole molecules. eurasianjournals.comresearchgate.net These calculations help in understanding reaction mechanisms and predicting the stability of different isomers.
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational flexibility of pyrazole derivatives over time, offering a more realistic picture of their interactions within a biological system. eurasianjournals.com
While powerful, computational methods face challenges related to the accuracy of force fields and the computational cost of simulations. eurasianjournals.com Future developments will focus on creating more accurate models and integrating machine learning to more rapidly screen vast chemical spaces for promising new pyrazole-based therapeutics. eurasianjournals.com
Exploration of Novel Applications Beyond Current Scope
While fluorinated pyrazoles like this compound are well-established in agrochemicals and pharmaceuticals, the versatile pyrazole scaffold holds potential for a much broader range of applications. researchgate.netnih.govnumberanalytics.comnih.gov
Emerging and future applications for pyrazole derivatives include:
Materials Science: Pyrazoles are being investigated for use in novel materials such as luminescent compounds and conducting polymers. numberanalytics.com Their ability to form stable complexes with metal ions also makes them valuable as ligands.
Coordination Chemistry: N-unsubstituted pyrazoles are versatile ligands used in homogeneous catalysis and materials chemistry due to their ability to coordinate with metals. nih.gov The "scorpionate" ligand, formed from the reaction of pyrazole with potassium borohydride, is a well-known example of a tridentate ligand used in organometallic chemistry. pharmaguideline.com
Energy Storage: Research is exploring the use of pyrazole derivatives in energy storage and conversion technologies. numberanalytics.com
Chemical Sensors: Some pyrazole derivatives exhibit fluorescence that is sensitive to specific ions, such as mercury (Hg²⁺), suggesting their potential use in environmental monitoring and diagnostics. rsc.org
The unique electronic properties conferred by the difluoromethyl group in this compound could be leveraged to develop new functional materials with tailored optical or electronic characteristics.
Addressing Research Gaps in Mechanistic Understanding
A deep understanding of reaction mechanisms is fundamental to developing better synthetic methods and controlling reaction outcomes. researchgate.netnih.govsci-hub.se While the general pathways for pyrazole formation, such as the condensation of 1,3-dicarbonyls with hydrazines, are known, there are still significant gaps in our knowledge. youtube.com
Key areas requiring further investigation include:
Reaction Intermediates: The direct observation and characterization of transient intermediates in pyrazole-forming reactions are often difficult. nih.gov Techniques like NMR spectroscopy are being used to gain a more detailed picture of reaction pathways, including the structural elucidation of starting materials, intermediates, and products. researchgate.net
Influence of Substituents: The precise electronic and steric effects of different substituents on the pyrazole ring and its precursors can significantly alter reaction kinetics and regioselectivity. researchgate.net Quantifying these effects is crucial for predictive synthesis design.
Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle, including catalyst activation, substrate coordination, and product release, is essential for optimizing catalyst efficiency and turnover.
Unconventional Mechanisms: Some pyrazole syntheses proceed through less common pathways, such as the oxidation-induced N-N coupling of diazatitanacycles. nih.govumn.edu Investigating these novel mechanisms can open up new synthetic possibilities. nih.gov
Closing these knowledge gaps will enable chemists to move from empirical observation to rational control over pyrazole synthesis.
Emerging Trends in Fluorine Chemistry and their Impact on Pyrazole Research
The field of organofluorine chemistry is experiencing rapid growth, with the development of new reagents and methods that make the introduction of fluorine and fluoroalkyl groups safer, more efficient, and more selective. numberanalytics.comchinesechemsoc.orgcas.cn These advancements have a direct and significant impact on the synthesis of fluorinated pyrazoles like this compound. sci-hub.se
Emerging trends include:
New Fluorinating Agents: Researchers are developing novel electrophilic and nucleophilic fluorinating agents that are safer and easier to handle than traditional reagents. chinesechemsoc.orgmdpi.com This includes new derivatives of N-fluorobenzenesulfonimide (NFSI) and the use of electrochemical methods to generate reactive fluorine species. chinesechemsoc.org
Advanced Catalysis: The use of transition metal catalysis, photoredox catalysis, and electrochemistry is enabling previously difficult fluorination and fluoroalkylation reactions. chinesechemsoc.org These methods often proceed under mild conditions with high functional group tolerance.
Stereoselective Fluorination: The ability to control the stereochemistry during fluorination is a major area of advancement, opening doors to new chiral fluorinated drugs and materials. mdpi.comnumberanalytics.com
Late-Stage Functionalization: Methods for introducing fluorine or fluoroalkyl groups into complex molecules at a late stage of the synthesis are highly sought after, as they allow for the rapid diversification of drug candidates.
The development of more efficient methods for introducing the difluoromethyl (CF₂H) group is particularly relevant. These new tools from organofluorine chemistry will undoubtedly facilitate the synthesis of novel analogs of this compound, enabling the fine-tuning of its biological and physical properties for a new generation of products. researchgate.net
Prospects for Advancements in Agrochemical Innovation
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in modern agrochemical research and development. mdpi.comnih.govnih.gov The compound this compound serves as a crucial building block or intermediate for creating more complex and potent active ingredients. myskinrecipes.com The future of pyrazole-based agrochemicals is being driven by the need to address significant agricultural challenges, including pest resistance, the demand for lower application rates, and improved environmental and crop safety profiles. mdpi.comnih.gov
A primary prospect for innovation lies in overcoming the growing issue of weed and pathogen resistance to existing agrochemicals. nih.gov Researchers are actively designing new pyrazole-based herbicides that target key enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). By creating novel derivatives, scientists aim to develop herbicides with enhanced activity against economically significant weeds, including resistant species of Amaranthus. nih.govacs.org For instance, new pyrazole derivatives containing a benzoyl scaffold have demonstrated excellent post-emergence herbicidal activity with high crop safety in maize, cotton, and wheat. acs.org
In the realm of fungicides, the difluoromethyl-pyrazole structure is integral to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.comresearchgate.net Advancements are focused on synthesizing next-generation SDHIs that offer broader spectrum control and improved efficacy. For example, pydiflumetofen, which is synthesized from a key pyrazole intermediate, provides outstanding performance against difficult-to-control diseases like Fusarium head blight. researchgate.net Similarly, research into pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline (B108954) has yielded compounds with fungicidal activity against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat, comparable to the commercial fungicide pyraclostrobin. cncb.ac.cn The introduction of fluorine atoms, as seen in the difluoromethyl group, is a key strategy known to enhance the biological activity and metabolic stability of these molecules. mdpi.comnih.gov
The development of novel insecticides is another promising frontier. Pyrazole compounds have a history of successful use as insecticides, and ongoing research seeks to expand this portfolio. nih.gov New pyrazole-thiazole carboxamides and other derivatives have shown excellent activities against various insect pests. mdpi.com The goal is to create insecticides with high efficiency and novel modes of action to manage insect populations that have developed resistance to older chemistries.
Future advancements are also tightly linked to innovations in chemical synthesis. mdpi.com The development of more efficient, cost-effective, and environmentally friendly methods for producing key pyrazole intermediates is critical for bringing new products to market. mdpi.comresearchgate.net Green chemistry approaches, such as multicomponent reactions catalyzed by taurine, are being explored to synthesize complex pyrazole structures. mdpi.com These synthetic advancements enable the creation of diverse molecular libraries for biological screening, accelerating the discovery of new active ingredients. mdpi.commdpi.com The use of computational tools, like molecular docking, further aids in the rational design of these compounds by predicting their interactions with target enzymes, streamlining the development process. mdpi.comacs.orgresearchgate.net
Table 1: Examples of Innovative Pyrazole Derivatives in Agrochemical Research
| Derivative Class | Target Pest/Pathogen | Target Enzyme/Mode of Action | Reference |
|---|---|---|---|
| Phenyl Pyrazole-based compounds | Amaranthus species (weeds) | Protoporphyrinogen oxidase (PPO) inhibitor | nih.gov |
| Pyrazole derivatives with benzoyl scaffold | Various broadleaf weeds | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | acs.org |
| Pyrazole carboxamides (SDHIs) | Phomopsis sp., Fusarium head blight | Succinate Dehydrogenase (SDH) inhibitor | researchgate.netresearchgate.net |
| Pyrazoles with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | Fungicidal | cncb.ac.cn |
| Fluorinated Pyrazole Aldehydes | Sclerotinia sclerotiorum, F. culmorum | Proteinase K inhibitor (predicted) | mdpi.com |
| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | Fungicidal | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-3-(difluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters, followed by difluoromethylation. For example, difluoromethylation can be achieved using reagents like difluoroacetic acid in the presence of catalysts (e.g., nanoscale TiO₂) under controlled temperatures (60–80°C) . Key optimization parameters include solvent choice (e.g., DMF or THF), reaction time (8–12 hours), and stoichiometric ratios of reactants. Monitoring via TLC and intermediate purification by column chromatography ensures high yields (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodology :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole ring and substituents. The chloro group appears as a singlet (~δ 7.8–8.2 ppm), while the difluoromethyl group shows splitting patterns due to fluorine coupling (²J₃-F ~ 20 Hz) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 193.01) and isotopic patterns from chlorine and fluorine .
- X-ray crystallography (OLEX2) : Resolves tautomeric forms and crystal packing. For example, tautomerism between N1- and N2-substituted pyrazoles can be analyzed using triclinic P1 space groups .
Q. How does the difluoromethyl group influence the compound’s chemical reactivity in substitution or oxidation reactions?
- Methodology : The electron-withdrawing nature of the difluoromethyl group increases electrophilicity at the C4 position, making it susceptible to nucleophilic substitution (e.g., SNAr with amines or thiols). Oxidation studies using KMnO₄ or mCPBA reveal stability under acidic conditions (pH 3–5) but degradation in basic media (pH >9). Reactivity trends are quantified via kinetic assays and DFT calculations .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro vs. difluoromethyl) affect biological activity in pyrazole derivatives?
- Methodology : Comparative studies using analogues (e.g., 4-Bromo-3-(difluoromethyl)-1H-pyrazole vs. trifluoromethyl derivatives) show that the difluoromethyl group enhances herbicidal activity (e.g., 95% inhibition at 9.375 g·hm⁻²) by improving target enzyme binding (e.g., acetolactate synthase inhibition). Steric effects are assessed via molecular docking (PDB) and IC₅₀ assays, while electronic effects are modeled using Hammett σ constants .
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Predicts binding affinity to enzymes like carbonic anhydrase or prostaglandin synthase. Fluorine’s role in hydrophobic interactions is highlighted by ΔG values (e.g., −8.2 kcal/mol) .
- DFT calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate reactivity with substituent effects .
Q. How can tautomerism in this compound complicate spectroscopic analysis, and how is this resolved?
- Methodology : Tautomeric equilibria between N1-H and N2-H forms (e.g., 3-(4-fluorophenyl)-1H-pyrazole vs. 5-substituted tautomers) are detected via variable-temperature NMR and X-ray crystallography. Crystallographic data (e.g., a = 10.3961 Å, b = 10.8565 Å) confirm coexistence in triclinic systems, requiring dynamic NMR simulations (e.g., EXSY) for quantification .
Q. What strategies mitigate contradictions in reported biological activity data for pyrazole derivatives?
- Methodology : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (e.g., pH, solvent polarity). Standardization using OECD guidelines and cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reproducibility. Meta-analyses of PubChem BioAssay data (AID 1259371) are recommended .
Q. How does fluorination impact the compound’s metabolic stability and pharmacokinetics?
- Methodology : In vitro ADME studies (e.g., microsomal stability assays) show that the difluoromethyl group reduces oxidative metabolism by CYP3A4 compared to non-fluorinated analogues. Fluorine’s inductive effect (σ = 0.54) lowers basicity, enhancing bioavailability (e.g., logP = 2.1 vs. 1.5 for non-fluorinated analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
